

Introduction: Unveiling a Key Heterocyclic Intermediate

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Compound of Interest

Compound Name: *N*-Methyl-3-pyridinamine

Cat. No.: B098533

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N-Methyl-3-pyridinamine, also known by its common synonym 3-(Methylamino)pyridine, is a heterocyclic amine that serves as a critical structural motif and synthetic intermediate in modern chemistry.^{[1][2][3][4]} Its unique architecture, featuring both a pyridine ring and an exocyclic secondary amine, imparts a distinct profile of reactivity and basicity. For researchers in pharmaceutical and agrochemical development, a comprehensive understanding of its fundamental physicochemical properties, particularly its acid-base behavior (pKa), is paramount. This guide offers a detailed exploration of **N-Methyl-3-pyridinamine**, moving beyond simple data recitation to explain the underlying principles that govern its utility as a molecular building block in the synthesis of bioactive molecules, including nicotinic receptor ligands and certain antihypertensive drugs.^[1]

Core Physicochemical Properties

A precise grasp of a compound's physical and chemical characteristics is the foundation of its effective application in research and development. The essential properties of **N-Methyl-3-pyridinamine** are summarized below. It is noteworthy that literature values occasionally present conflicting data regarding its physical state at room temperature, with some sources describing it as a liquid and others as a solid.^{[1][3][5][6]} This can be attributed to variations in purity, ambient temperature, or the specific crystalline form.

Property	Value	Source(s)
CAS Number	18364-47-1	[1] [2] [3] [4]
Molecular Formula	C ₆ H ₈ N ₂	[1] [2] [3] [4]
Molecular Weight	108.14 g/mol	[1] [2] [3] [4]
Appearance	Light yellow to brown liquid or white to off-white solid	[1] [3]
Boiling Point	213.3 °C at 760 mmHg; 110 °C at 7 mmHg	[1] [5] [6] [7]
Melting Point	201 °C (Note: This value appears unusually high for the described liquid form and may correspond to a salt or requires further verification)	[1] [7]
Density	~1.06 g/mL	[1] [6] [7] [8]
Partition Coefficient (LogP)	1.20	[1]
pKa of Conjugate Acid	8.70 at 30 °C	[6] [7] [9]

Basicity and pKa: A Deeper Analysis

The basicity of an amine is a critical parameter that influences its nucleophilicity, solubility in aqueous media, and its interaction with biological targets. For amines, this property is quantified by the pKa of its corresponding conjugate acid (often abbreviated as pKaH).[\[10\]](#)[\[11\]](#) A higher pKaH value indicates a stronger base.[\[10\]](#)[\[11\]](#)

Structural Basis of Basicity

N-Methyl-3-pyridinamine possesses two potential sites for protonation: the sp²-hybridized nitrogen atom within the pyridine ring and the sp³-hybridized nitrogen of the exocyclic methylamino group. The experimentally determined pKa of 8.70 corresponds to the protonation of the more basic of these two sites.[\[6\]](#)[\[7\]](#)[\[9\]](#)

In aminopyridines, the pyridine ring nitrogen is generally the more basic center. The lone pair of electrons on the exocyclic amino nitrogen can participate in resonance with the aromatic pyridine ring, delocalizing the electron density and thus reducing its availability for protonation. Conversely, the lone pair on the ring nitrogen is localized in an sp^2 orbital in the plane of the ring and does not participate in the aromatic system, making it more available to accept a proton. The methyl group on the exocyclic amine is an electron-donating group, which slightly increases the basicity of the molecule compared to the parent 3-aminopyridine ($pK_a \sim 6.0$), resulting in the observed pK_a of 8.70.

Caption: Figure 1: Acid-base equilibrium of **N-Methyl-3-pyridinamine**.

Experimental Protocol: pK_a Determination by Potentiometric Titration

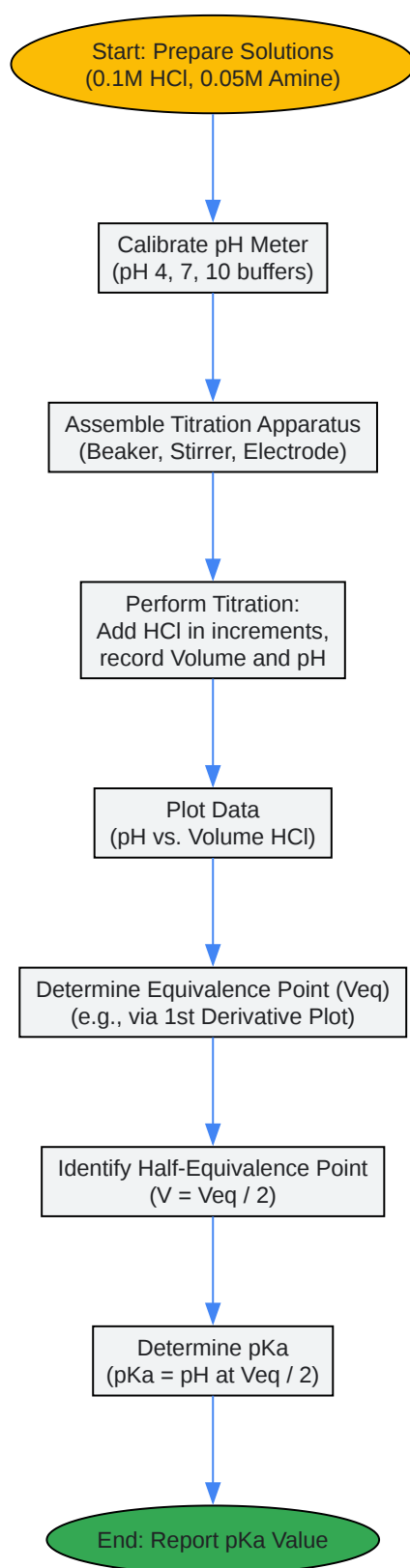
The determination of pK_a is a cornerstone laboratory procedure. Potentiometric titration provides a reliable and accurate method. The causality behind this choice is its direct measurement of pH changes upon addition of a titrant, allowing for the precise determination of the half-equivalence point, where pH equals the pK_a .

Principle: A solution of the base (**N-Methyl-3-pyridinamine**) is titrated with a strong acid (e.g., HCl). The pH of the solution is monitored throughout the titration. The pK_a is the pH at which half of the base has been protonated.

Step-by-Step Methodology:

- Preparation of Solutions:
 - Prepare a standardized solution of 0.1 M Hydrochloric Acid (HCl).
 - Prepare an approximately 0.05 M solution of **N-Methyl-3-pyridinamine** in deionized water. Accurately weigh the compound and record the mass.
- Calibration of pH Meter: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) to ensure accurate readings.
- Titration Setup:

- Pipette a known volume (e.g., 25.0 mL) of the **N-Methyl-3-pyridinamine** solution into a beaker.
- If necessary, add sufficient deionized water to ensure the pH electrode is properly submerged.
- Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
- Immerse the calibrated pH electrode and a temperature probe into the solution.
- Titration Procedure:
 - Record the initial pH of the solution.
 - Add the 0.1 M HCl titrant from a burette in small, precise increments (e.g., 0.1-0.2 mL).
 - After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
 - Continue adding titrant well past the equivalence point (the point of fastest pH change).
- Data Analysis:
 - Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis).
 - Determine the equivalence point (V_{eq}), which is the inflection point of the titration curve. This can be found more accurately by plotting the first derivative ($\Delta pH / \Delta V$) or second derivative ($\Delta^2 pH / \Delta V^2$) of the titration curve.
 - The volume of titrant at the half-equivalence point is $V_{eq} / 2$.
 - Find the pH on the titration curve that corresponds to the volume $V_{eq} / 2$. This pH value is the experimental pK_a of the conjugate acid of **N-Methyl-3-pyridinamine**.



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Caption: Figure 2: Workflow for pKa determination via potentiometric titration.

Computational Approaches to pKa Prediction

In modern drug discovery, computational methods are increasingly used to predict physicochemical properties, saving time and resources.^{[12][13]} The pKa of molecules like **N-Methyl-3-pyridinamine** can be estimated using quantum mechanical calculations, such as Density Functional Theory (DFT), combined with a polarizable continuum model (PCM) to simulate the solvent environment.^[12] These methods calculate the free energy change of the protonation reaction in a thermodynamic cycle, providing a theoretical pKa value that can guide synthetic efforts before a molecule is even synthesized.

Conclusion

N-Methyl-3-pyridinamine is a valuable heterocyclic building block whose utility is fundamentally linked to its physicochemical properties. Its basicity, characterized by a conjugate acid pKa of 8.70, is a defining feature that governs its reactivity in synthetic transformations and its potential interactions in biological systems. A thorough understanding of this property, supported by robust experimental determination and complemented by computational prediction, is essential for leveraging this molecule to its full potential in the design and development of novel pharmaceuticals and agrochemicals.

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